
2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a naphthyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thioether Formation: The benzothiazole ring is then reacted with a halogenated acetohydrazide to form the thioether linkage.
Condensation Reaction: Finally, the naphthyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the acetohydrazide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : A recent study demonstrated that derivatives of benzothiazole, including the target compound, exhibited cytotoxic effects on human breast cancer cell lines. The mechanism involved the modulation of apoptotic markers such as caspases and Bcl-2 proteins .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide | MCF-7 | 15 | Apoptosis induction |
Benzothiazole Derivative X | MDA-MB-231 | 10 | Cell cycle arrest |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant activity. Benzothiazole derivatives have shown promise in modulating sodium channels, which play a critical role in neuronal excitability.
- Case Study : A study evaluated the anticonvulsant efficacy of several benzothiazole derivatives using the maximal electroshock seizure model. The results indicated that compounds similar to this compound significantly reduced seizure duration and frequency .
Materials Science Applications
Optical Materials
The unique optical properties of benzothiazole derivatives make them suitable for applications in photonics and optoelectronics. The compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes.
- Case Study : Research has shown that incorporating benzothiazole into polymer matrices enhances their photoluminescent properties. This enhancement is attributed to the efficient energy transfer mechanisms facilitated by the compound's structure .
Analytical Chemistry Applications
Chemical Sensing
The compound has been explored as a potential chemical sensor due to its ability to interact with various analytes through fluorescence quenching mechanisms.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide would depend on its specific application. For example, if it acts as an antimicrobial agent, it might disrupt bacterial cell walls or inhibit essential enzymes. If used in catalysis, it might facilitate the formation or breaking of chemical bonds through coordination with metal centers.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Lacks the naphthyl group but shares the benzothiazole and acetohydrazide moieties.
N’-(1-(2-Naphthyl)ethylidene)acetohydrazide: Lacks the benzothiazole ring but includes the naphthyl and acetohydrazide moieties.
Uniqueness
The unique combination of the benzothiazole ring, naphthyl group, and acetohydrazide moiety in 2-(1,3-Benzothiazol-2-ylthio)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(1,3-Benzothiazol-2-ylthio)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : C19H13N3OS2
- CAS Number : 779419 (for structural reference)
This compound features a benzothiazole moiety linked to an acetohydrazide group, which is significant for its biological activity.
Synthesis Methods
The synthesis of benzothiazole derivatives typically involves various methods such as:
- Knoevenagel Condensation : This method facilitates the formation of carbon-carbon double bonds between aldehydes and active methylene compounds.
- Hydrazone Formation : The reaction between hydrazine derivatives and carbonyl compounds leads to hydrazone formation, crucial for creating the acetohydrazide structure.
Recent studies have successfully synthesized similar compounds using these methods, demonstrating their effectiveness in generating biologically active derivatives .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. The specific compound under investigation has shown promising results in various assays:
-
In Vitro Studies :
- The compound was evaluated against several cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects on human lung adenocarcinoma (A549), breast cancer (MCF-7), and colon cancer (HT-29) cell lines.
- For instance, related benzothiazole compounds have demonstrated IC50 values as low as 1.2 nM against SKRB-3 cells, indicating potent antiproliferative effects .
-
Mechanism of Action :
- The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis. Flow cytometry analysis has shown increased apoptotic cell populations upon treatment with benzothiazole derivatives.
- Compounds similar to the one have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival .
-
Case Studies :
- A study involving a series of benzothiazole derivatives showed that modifications to the benzothiazole core could enhance anticancer activity. The incorporation of different substituents led to variations in potency across different cancer types .
- Another investigation revealed that specific derivatives not only inhibited tumor growth but also exhibited anti-inflammatory properties, suggesting a dual action mechanism beneficial for cancer therapy .
Data Summary
Compound Name | Cell Line Tested | IC50 (nM) | Mechanism |
---|---|---|---|
Compound 7e | HepG2 | 48 | Apoptosis induction |
Compound B7 | A431 | Not specified | Inhibition of IL-6/TNF-α |
This compound | A549 | TBD | TBD |
Properties
Molecular Formula |
C21H17N3OS2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H17N3OS2/c1-14(16-11-10-15-6-2-3-7-17(15)12-16)23-24-20(25)13-26-21-22-18-8-4-5-9-19(18)27-21/h2-12H,13H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
CCTULKJFAKNTFG-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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